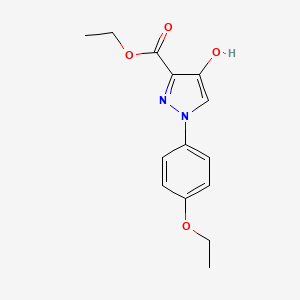

1-(4-éthoxyphényl)-4-hydroxy-1H-pyrazole-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Agents anticancéreux

Le 1-(4-éthoxyphényl)-4-hydroxy-1H-pyrazole-3-carboxylate d'éthyle peut servir de précurseur dans la synthèse de composés ayant une activité anticancéreuse potentielle. Son noyau pyrazole se retrouve souvent dans les molécules qui inhibent les kinases, des enzymes essentielles dans les voies de signalisation des cellules cancéreuses . En modifiant ce composé, les chercheurs peuvent développer de nouveaux médicaments qui ciblent des kinases spécifiques impliquées dans la progression du cancer.

Activité Biologique

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- CAS Number : 39683-26-6

- Structure : The compound features a pyrazole ring substituted with an ethoxyphenyl group and a hydroxy group, enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate exhibits a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. This compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

- Antibacterial Activity : Some studies have indicated potential antibacterial effects, though detailed investigations are required to establish efficacy against specific bacterial strains .

The biological activity of ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is attributed to several mechanisms:

- Interaction with Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can form hydrogen bonds with target proteins due to the presence of hydroxy and ethoxy groups .

- Induction of Apoptosis : Research indicates that it can trigger apoptotic pathways in cancer cells by regulating the expression of Bcl-2 and Bax proteins, leading to cell cycle arrest at the G2/M phase .

- Inhibition of Signaling Pathways : It may interfere with critical signaling pathways such as p38 MAPK and VEGFR-2, which are involved in cell proliferation and survival .

Comparative Analysis

A comparison with other pyrazole derivatives highlights the unique properties of ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | High | Moderate | Low |

| 4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | Moderate | High | Moderate |

| 4-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | High | Low | Moderate |

Case Studies

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate:

- Synthesis and Evaluation Study : A study synthesized multiple pyrazole derivatives, including this compound, assessing their anticancer activities against several cell lines. The results indicated significant antiproliferative effects, particularly in liver cancer cells (HepG2) with an IC50 value indicating effective growth inhibition .

- Mechanistic Insights : Another investigation explored the molecular mechanisms underlying its anticancer activity, confirming its role in apoptosis induction through modulation of key apoptotic proteins .

Propriétés

IUPAC Name |

ethyl 1-(4-ethoxyphenyl)-4-hydroxypyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-19-11-7-5-10(6-8-11)16-9-12(17)13(15-16)14(18)20-4-2/h5-9,17H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNGQELIESBHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352620 |

Source

|

| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26502-58-9 |

Source

|

| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.